Home > Products > Screening Compounds P140330 > Homophenoxymethylpenicillin
Homophenoxymethylpenicillin - 1752-26-7

Homophenoxymethylpenicillin

Catalog Number: EVT-13866002
CAS Number: 1752-26-7
Molecular Formula: C17H20N2O5S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Homophenoxymethylpenicillin is a semi-synthetic antibiotic derived from penicillin, specifically designed to enhance its pharmacological properties. This compound exhibits a broad spectrum of antibacterial activity, making it valuable in the treatment of various bacterial infections. Its structure is modified to improve stability and efficacy against penicillin-resistant strains of bacteria.

Source

Homophenoxymethylpenicillin is synthesized from natural penicillin through chemical modifications. The original penicillin was discovered in 1928 by Alexander Fleming, and subsequent developments led to the creation of semi-synthetic derivatives like homophenoxymethylpenicillin, which are tailored to overcome limitations of natural penicillins.

Classification

Homophenoxymethylpenicillin belongs to the class of beta-lactam antibiotics. It is specifically categorized as a penicillin antibiotic due to its beta-lactam ring structure, which is crucial for its antibacterial activity.

Synthesis Analysis

Methods

The synthesis of homophenoxymethylpenicillin typically involves several steps, including:

  1. Modification of Penicillin Core: The core structure of natural penicillin is retained while introducing phenoxy and methyl groups to enhance its stability and activity.
  2. Chemical Reactions: Key reactions include acylation and esterification processes that modify the side chains of the penicillin molecule.

Technical Details

  • Starting Material: The synthesis usually begins with 6-aminopenicillanic acid, which serves as the backbone for further modifications.
  • Reagents: Common reagents used in the synthesis include phenol derivatives and acylating agents.
  • Conditions: Reactions are generally conducted under controlled temperatures and pH conditions to ensure optimal yields.
Molecular Structure Analysis

Structure

The molecular structure of homophenoxymethylpenicillin features a beta-lactam ring fused with a thiazolidine ring, characteristic of penicillins. The presence of a phenoxy group enhances its lipophilicity and antibacterial properties.

Data

  • Molecular Formula: C16H19N3O5S
  • Molecular Weight: Approximately 367.4 g/mol
  • Structural Representation: The compound can be represented as follows:
Structure C16H19N3O5S\text{Structure }\quad \text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{5}\text{S}
Chemical Reactions Analysis

Reactions

Homophenoxymethylpenicillin undergoes various chemical reactions that are significant for its antibacterial activity:

  1. Hydrolysis: The beta-lactam ring can undergo hydrolysis in the presence of water, leading to inactivation.
  2. Acylation: This reaction enhances the compound's ability to bind to bacterial enzymes, thus inhibiting cell wall synthesis.

Technical Details

  • The stability of homophenoxymethylpenicillin can be affected by pH levels; it is more stable at neutral pH compared to acidic conditions.
  • Understanding these reactions is crucial for optimizing formulations for clinical use.
Mechanism of Action

Process

Homophenoxymethylpenicillin exerts its antibacterial effects primarily through:

  1. Inhibition of Cell Wall Synthesis: It binds to penicillin-binding proteins (PBPs) located in bacterial cell membranes.
  2. Disruption of Peptidoglycan Cross-Linking: This action weakens the bacterial cell wall, leading to cell lysis and death.

Data

  • Effective against both Gram-positive and some Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) varies depending on the bacterial strain but generally indicates strong efficacy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place.
  • pH Range: Optimal activity at neutral pH; degradation occurs at extreme pH levels.
Applications

Scientific Uses

Homophenoxymethylpenicillin is primarily used in clinical settings for:

  1. Treatment of Infections: Effective against respiratory tract infections, skin infections, and urinary tract infections caused by susceptible bacteria.
  2. Research Purposes: Used in studies related to antibiotic resistance mechanisms and the development of new antibiotics.

The compound's role as an antibiotic continues to be significant in both therapeutic applications and scientific research aimed at combating bacterial infections effectively.

Historical Evolution and Academic Significance of Phenoxymethylpenicillin

Emergence in Antimicrobial Development Post-World War II

Phenoxymethylpenicillin (penicillin V) emerged as a pivotal advancement in antibiotic therapy during the immediate post-World War II era. While Alexander Fleming's discovery of penicillin (penicillin G) occurred in 1928, its clinical utility was limited by acid instability and poor oral bioavailability [4] [9]. The critical breakthrough came in 1948 through independent efforts: Eli Lilly initially documented the compound, while Austrian scientist Ernst Brandl at Biochemie (Kundl) serendipitously discovered it in 1951 during fermentation experiments with phenoxyethanol. Brandl recognized that the phenoxyacetic acid byproduct integrated into the penicillin nucleus yielded an acid-stable derivative suitable for oral administration [9]. This innovation addressed penicillin G's primary limitation and enabled decentralized production. By 1946, Dutch researchers pioneered alternative penicillin production methods, significantly increasing global supply and reducing costs by 1946 [4]. The timeline below encapsulates key milestones:

Table 1: Key Historical Milestones in Penicillin V Development

YearEventSignificance
1928Fleming discovers penicillin GInitial antibiotic discovery
1943Mass production of penicillin G via U.S./U.K. collaborationSupplied Allied forces but required injection
1948Eli Lilly synthesizes phenoxymethylpenicillinFirst documentation of acid-stable variant
1951Brandl's fermentation accident at BiochemieIdentified orally bioavailable penicillin V
1954Commercial production in the NetherlandsExpanded global access and affordability

This period marked the transition from parenteral to oral therapeutics, fundamentally altering outpatient infection management. Penicillin V became classified among the earliest "Access" antibiotics under modern WHO guidelines, emphasizing its enduring clinical value [1] [11].

Role in Shifting Paradigms of Oral Beta-Lactam Utilization

The introduction of penicillin V catalyzed a paradigm shift in beta-lactam deployment through three interconnected mechanisms:

  • Bioavailability Optimization: Unlike penicillin G, which is >60% degraded by gastric acid, penicillin V exhibits 60-73% oral bioavailability due to its phenoxymethyl side chain conferring acid resistance. This allowed predictable systemic absorption without requiring parenteral administration [5] [7] [10]. Pharmacokinetic studies demonstrated peak serum concentrations within 30-60 minutes post-ingestion, enabling effective ambulatory treatment of streptococcal pharyngitis and cellulitis [2] [9].

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Refinements: Contemporary research continues optimizing penicillin V dosing. A 2021 healthy volunteer study established a population PK model revealing linear absorption kinetics and protein binding of ~77%. Notably, co-administration with probenecid (500mg QID)—an organic anion transporter inhibitor—increased total penicillin V exposure by 4.32 mg/L (45 min) and 2.2 mg/L (180 min), effectively quadrupling microbiological coverage against Streptococcus pneumoniae isolates with elevated MICs [8]. This exemplifies ongoing innovation in oral beta-lactam utility.

  • Stewardship-Driven Formulary Integration: Scandinavian countries institutionalized penicillin V as first-line therapy for respiratory tract infections (RTIs) starting in the 1970s. By 2012, narrow-spectrum penicillins constituted >50% of outpatient penicillin use in Norway, Sweden, and Denmark, versus ≤6% in other European nations favoring amoxicillin. This established penicillin V as the archetype for spectrum-matched, ecologically conservative treatment [3] [6].

Academic Debates on Narrow-Spectrum vs. Broad-Spectrum Antibiotic Prioritization

The clinical positioning of penicillin V has ignited persistent academic debate regarding spectrum breadth optimization:

  • Efficacy Equivalence Controversies: A systematic review of 19 studies compared penicillin V and amoxicillin across indications. For Group A Streptococcus tonsillitis (11 RCTs), acute sinusitis (3 RCTs), and Lyme borreliosis (2 RCTs), no significant efficacy differences were observed. However, one underpowered RCT suggested amoxicillin superiority in community-acquired pneumonia, while acute otitis media studies yielded conflicting results—partially attributed to variable penicillin V dosing and H. influenzae coverage [3]. This evidence underpins arguments that narrow-spectrum agents suffice for most streptococcal infections.

Table 2: Clinical Efficacy Comparison for Common Indications

Infection TypeNumber of StudiesConclusion
GAS Tonsillitis11 RCTsEquivalent cure rates
Acute Sinusitis3 RCTsNo significant difference
Early Lyme Borreliosis2 studiesComparable efficacy
Community-Acquired Pneumonia1 RCTAmoxicillin superior (intention-to-treat analysis)
Acute Otitis Media2 RCTsConflicting results
  • Ecological Impact Evidence: Metagenomic analysis of a child receiving penicillin V for otitis media revealed a critical ecological trade-off: while oral resistome genes largely normalized by Day 30, fecal resistome complexity surged from 7 to 21 resistance genes. This demonstrates that even narrow-spectrum antibiotics exert collateral selection pressure on gut microbiota, potentially amplifying resistance reservoirs [6].

  • Stewardship Frameworks and Access Prioritization: Penicillin V's inclusion in the WHO "Access" group reflects consensus on its role in minimizing broader-spectrum use. Academic discourse centers on balancing microbiological precision against ecological resilience. Proponents argue penicillin V preserves newer agents by covering penicillin-susceptible streptococci (remaining uniformly susceptible to penicillin), while critics note rising pneumococcal MICs necessitate higher dosing or switches in advanced disease. Contemporary guidelines increasingly resolve this by advocating penicillin V for mild/moderate outpatient infections while reserving broader agents for comorbidities or severe presentations [1] [3] [6].

Note: Compounds referenced: Penicillin V (phenoxymethylpenicillin), Amoxicillin, Probenecid

Properties

CAS Number

1752-26-7

Product Name

Homophenoxymethylpenicillin

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(3-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23)19-14(21)12(15(19)25-17)18-11(20)8-9-24-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,18,20)(H,22,23)/t12-,13+,15-/m1/s1

InChI Key

VYNSJZIBTBGKAJ-VNHYZAJKSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.